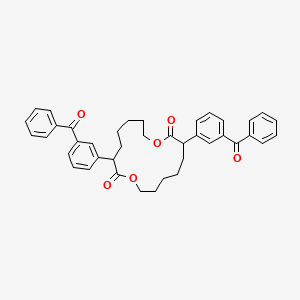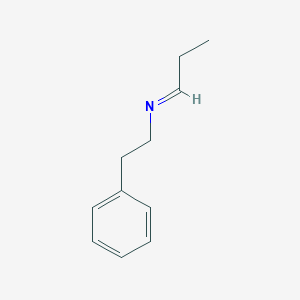
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate typically involves the reaction of 10-chlorodecanol with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out under nucleophilic substitution conditions, where the hydroxyl group of 10-chlorodecanol reacts with the acyl chloride group of 2,3,4,5,6-pentafluorobenzoyl chloride to form the ester linkage . The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Análisis De Reacciones Químicas
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorodecyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 10-chlorodecanol and 2,3,4,5,6-pentafluorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the chlorodecyl group can be oxidized to a carboxylic acid or reduced to a decyl group.
Aplicaciones Científicas De Investigación
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties, such as coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate involves its interaction with various molecular targets and pathways. The pentafluorobenzoate moiety can engage in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorobenzoic acid: This compound lacks the chlorodecyl group and is primarily used as a precursor in the synthesis of other fluorinated compounds.
2,3,4,5-Tetrafluorobenzoic acid: Similar to pentafluorobenzoic acid but with one less fluorine atom, affecting its reactivity and interactions.
10-Chlorodecyl benzoate: This compound lacks the fluorine atoms, resulting in different chemical and physical properties compared to this compound.
Propiedades
Número CAS |
253317-41-8 |
|---|---|
Fórmula molecular |
C17H20ClF5O2 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
10-chlorodecyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C17H20ClF5O2/c18-9-7-5-3-1-2-4-6-8-10-25-17(24)11-12(19)14(21)16(23)15(22)13(11)20/h1-10H2 |
Clave InChI |
ZKMAZQLQJOWAHS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCl)CCCCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
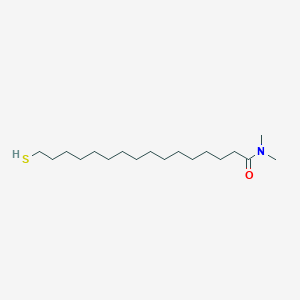
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
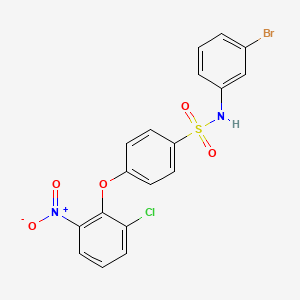
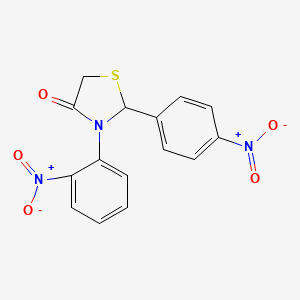
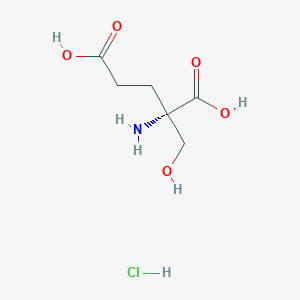
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
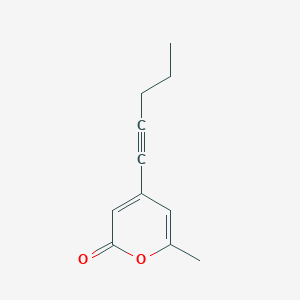
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
